Trifluoperazine N1-Oxide is a derivative of the antipsychotic drug trifluoperazine, which is part of the phenothiazine class. This compound is notable for its potential therapeutic applications and its role in pharmacological research. Trifluoperazine itself is primarily used in the treatment of schizophrenia and other psychotic disorders due to its ability to modulate dopaminergic activity in the brain. The N1-oxide variant, specifically, has been studied for its unique properties and interactions within biological systems.
Trifluoperazine N1-Oxide can be synthesized from trifluoperazine through oxidation processes. The original compound trifluoperazine is derived from the phenothiazine structure, which includes a sulfur atom and a trifluoromethyl group, contributing to its pharmacological properties.
Trifluoperazine N1-Oxide is classified as a sulfoxide and belongs to the broader category of antipsychotic medications. It is recognized for its chemical structure that includes a nitrogen-oxygen functional group, which differentiates it from its parent compound.
The synthesis of Trifluoperazine N1-Oxide typically involves the oxidation of trifluoperazine using various oxidizing agents. Common methods include:
The reaction conditions must be carefully controlled, including temperature, solvent choice, and reaction time, to ensure high yield and purity of Trifluoperazine N1-Oxide. The typical reaction may proceed under acidic or neutral conditions to facilitate the oxidation process without degrading the core structure of trifluoperazine.
The molecular structure of Trifluoperazine N1-Oxide features a complex arrangement characteristic of phenothiazine derivatives.
The structural representation includes:
Trifluoperazine N1-Oxide participates in several chemical reactions:
These reactions are significant in both synthetic chemistry and pharmaceutical applications, where modifications can lead to analogs with varying therapeutic effects.
The mechanism by which Trifluoperazine N1-Oxide exerts its effects involves interaction with dopaminergic receptors in the central nervous system.
Trifluoperazine N1-Oxide primarily acts as an antagonist at postsynaptic dopamine D2 receptors. This blockade leads to:
Research shows that Trifluoperazine N1-Oxide can significantly influence cytokine production in microglial cells, suggesting a dual role in neuroprotection and inflammation modulation .
Trifluoperazine N1-Oxide is typically characterized by:
Key chemical properties include:
Relevant data regarding melting point and boiling point are not extensively documented but are crucial for practical applications in laboratory settings.
Trifluoperazine N1-Oxide has several applications in scientific research:
Chemical synthesis of N-oxide derivatives relies on direct oxidation of the tertiary amine group in phenothiazine substrates. For trifluoperazine N1-oxide (C~21~H~24~F~3~N~3~OS; MW 423.50 g/mol), the primary route involves peracid-mediated oxidation or oxygen-based catalytic systems. A high-yield method employs hydrogen chloride and oxygen in acetonitrile/water at -20°C, achieving near-quantitative conversion (>99%) of trifluoperazine to its N-oxide [6]. This reaction proceeds via nucleophilic attack on the amine nitrogen, forming a transient hydroxylamine intermediate that rapidly oxidizes to the stable N-oxide [4] [6]. The specificity for N-oxidation (rather than sulfoxidation) is governed by electronic effects of the trifluoromethyl group at position 2 of the phenothiazine ring, which reduces sulfur nucleophilicity [6].
Alternative synthetic pathways include:
Oxidizing System | Reaction Conditions | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
O~2~/HCl | CH~3~CN/H~2~O, -20°C | >99 | High (N1-specific) | Cryogenic conditions |
mCPBA | DCM, 25°C, 6 hr | 85 | Moderate | Sulfoxide impurities |
H~2~O~2~-lipoxygenase | pH 7.4, 37°C, 24 hr | 60 | Low | Non-enzymatic co-oxidation |
Critical challenges in chemical synthesis include sulfoxide byproduct formation (due to phenothiazine’s oxidizable sulfur atom) and environmental toxicity from halogenated solvents [4] [6]. Scalability remains constrained by the need for ultra-low temperatures in the highest-yield method.
Trifluoperazine undergoes in vivo oxidation primarily via hepatic flavin-containing monooxygenases (FMOs), notably FMO3 and FMO2 isoforms. These enzymes catalyze NADPH-dependent oxygenation at the piperazinyl nitrogen, generating trifluoperazine N1-oxide as a major circulating metabolite [1] [8]. FMO3 dominates human hepatic metabolism due to its high expression in adult liver (>80% of total hepatic FMO content), while FMO2 contributes minimally (<5%) except in individuals expressing functional FMO2*1 alleles (predominantly in African/Hispanic populations) [8].
Key enzymatic characteristics include:
Microbial whole-cell biocatalysts expressing human FMO2 have enabled large-scale enzymatic synthesis. Escherichia coli-expressed FMO2 achieves 46% isolated yield (48 mg) of trifluoperazine N1-oxide from 100 mg substrate in preparative-scale biotransformations, with >98% purity and no sulfoxide contamination [1]. This system outperforms hepatic microsomes in scalability, though native FMO3 shows marginally higher in vitro turnover (1.8-fold) [1].
Enzyme System | Catalytic Efficiency (k~cat~/K~m~, min⁻¹μM⁻¹) | Scale Achieved | Purity (%) | Key Advantage |
---|---|---|---|---|
Human hepatic FMO3 | 0.22 | Microsomal (μg) | >95 | Physiological relevance |
Recombinant FMO2 (E. coli) | 0.15 | 100 L fermenter (mg) | >98 | Scalability, no sulfoxides |
FMO3 polymorphic variant (E158K) | 0.08 | Not reported | >90 | Population-specific kinetics |
Enzymatic oxidation is distinguished by absolute regioselectivity for the piperazine N1 position, avoiding sulfur oxidation observed in chemical methods [1] [8].
Reaction Efficiency and Selectivity
Chemical oxidation with O~2~/HCl achieves superior yield (>99% vs. enzymatic max 46%) but requires non-physiological conditions (-20°C) and generates halogenated waste [4] [6]. Enzymatic methods (FMO2/FMO3) operate at ambient temperatures with aqueous buffers yet achieve lower yields due to substrate diffusion barriers in whole cells and cofactor regeneration limits [1]. Crucially, biocatalysis provides perfect N1-regioselectivity, while chemical routes necessitate purification to remove sulfoxides (up to 15% byproduct in mCPBA reactions) [1] [6].
Scalability and Environmental Impact
Preparative-scale synthesis favors enzymatic routes:
Enzymatic systems align with green chemistry principles, reducing process mass intensity (PMI) by 65% compared to peracid-based oxidation [1]. However, economic viability is compromised by high recombinant enzyme production costs.
Stereochemical and Functional Implications
Trifluoperazine N1-oxide lacks chiral centers, but enzymatic synthesis preserves metabolite fidelity identical to human hepatic products. This is critical for pharmacological applications where metabolite conformation influences activity. Chemical synthesis may form N-oxide diastereomers if applied to asymmetric amines, but this does not impact trifluoperazine due to its symmetrical piperazine [1] [8].
Parameter | Chemical Synthesis (O~2~/HCl) | Enzymatic Synthesis (FMO2) | Human Hepatic Metabolism |
---|---|---|---|
Yield | >99% | 46% | <5% of administered dose |
Selectivity (N1 vs. S-oxide) | 9:1 | >99:1 | >99:1 |
Temperature | -20°C | 30–37°C | 37°C |
Environmental impact | High (halogenated solvents) | Low (aqueous buffer) | Not applicable |
Scalability to >1 g | Challenging | Demonstrated (100 L scale) | Not feasible |
Comprehensive Compound Index
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Biological/Chemical Role |
---|---|---|---|---|
Trifluoperazine N1-Oxide | 52172-24-4 | C~21~H~24~F~3~N~3~OS | 423.50 | Target metabolite |
Trifluoperazine | 117-89-5 | C~21~H~24~F~3~N~3~S | 407.50 | Parent drug, substrate |
Flavin-containing monooxygenase 3 (FMO3) | N/A | Protein (~65 kDa) | ~65,000 | Catalytic enzyme (human) |
NADPH | 53-57-6 | C~21~H~29~N~7~O~17~P~3~ | 744.41 | Enzymatic cofactor |
m-Chloroperbenzoic acid (mCPBA) | 937-14-4 | C~7~H~5~ClO~3~ | 172.57 | Chemical oxidant |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0